molecular formula C9H8N2O2S B010525 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 108413-55-4

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B010525
CAS No.: 108413-55-4
M. Wt: 208.24 g/mol
InChI Key: SCXBGYOKNHZERF-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS: 108413-55-4, molecular formula: C₉H₈N₂O₂S, molecular weight: 208.24) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 5 and a thiol (-SH) group at position 2 . This compound is of significant interest due to its structural versatility, enabling derivatization for diverse pharmacological applications, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

5-(3-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXBGYOKNHZERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352408
Record name 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108413-55-4
Record name 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108413-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 3-Methoxybenzohydrazide with Carbon Disulfide

The most robust and scalable method for synthesizing this compound involves a three-step sequence starting from 3-methoxybenzoic acid (Figure 1).

Step 1: Esterification of 3-Methoxybenzoic Acid
3-Methoxybenzoic acid is converted to its methyl ester via acid-catalyzed esterification.

  • Reagents : Methanol, concentrated sulfuric acid.

  • Conditions : Reflux for 6–8 hours.

  • Yield : ~90%.

Step 2: Hydrazide Formation
The methyl ester reacts with hydrazine hydrate to form 3-methoxybenzohydrazide.

  • Reagents : Hydrazine hydrate (excess), ethanol.

  • Conditions : Reflux for 3–4 hours.

  • Yield : ~85%.

Step 3: Cyclization with Carbon Disulfide
The hydrazide undergoes cyclization with CS₂ in alkaline ethanol to yield the oxadiazole-thiol.

  • Reagents : CS₂, potassium hydroxide (KOH), ethanol.

  • Conditions : Reflux for 6 hours, followed by acidification with HCl to pH 2–3.

  • Yield : 70–85%.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on CS₂, forming a dithiocarbazate intermediate. Intramolecular cyclization eliminates H₂S, yielding the oxadiazole-thiol tautomer (Scheme 1). The thiol form predominates under acidic conditions due to stabilization via hydrogen bonding.

Table 1: Optimization of Cyclization Conditions

ParameterOptimal ValueEffect on Yield
BaseKOH (2 equiv)Maximizes cyclization efficiency
SolventEthanolEnhances solubility of intermediates
TemperatureReflux (78°C)Completes reaction in 6 hours
CS₂ Equivalents1.5Prevents side reactions

Dehydrative Cyclization Using Phosphorus Oxychloride (POCl₃)

Acylhydrazides can be cyclized using POCl₃ to form 1,3,4-oxadiazoles, but this method typically produces non-thiol derivatives. Adaptations for thiol incorporation require post-synthetic modification, making it less efficient for this target.

Analytical Characterization

Table 2: Spectroscopic Data for this compound

TechniqueKey DataInterpretation
¹H NMR (DMSO-d₆)δ 3.83 (s, 3H, OCH₃), 7.12–7.45 (m, 4H, Ar-H), 13.1 (s, 1H, SH)Confirms methoxy group, aromatic protons, and thiol proton.
IR 2560 cm⁻¹ (S–H stretch), 1610 cm⁻¹ (C=N)Validates thiol and oxadiazole ring formation.
HRMS [M+H]⁺: 223.0278 (C₉H₇N₂O₂S)Matches theoretical molecular mass.

Challenges and Optimization Strategies

  • Tautomerism : The thiol-thione equilibrium complicates characterization. Acidic workup stabilizes the thiol form, while basic conditions favor the thione.

  • Purity Issues : Recrystallization from ethanol removes unreacted hydrazide and inorganic salts, enhancing purity to >95%.

  • Scale-Up : Gram-scale synthesis is feasible using the CS₂ method, with yields consistent at 70–80%.

Applications and Derivatives

The thiol group enables further functionalization, such as:

  • S-Alkylation : Reacting with alkyl halides to produce sulfides (e.g., antifungal agents).

  • Metal Coordination : Formation of complexes with antimicrobial properties.

Scheme 2: Thiol-thione tautomerism .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (commonly referred to as MPT) is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores the applications of MPT, particularly in medicinal chemistry, material science, and analytical chemistry.

Medicinal Chemistry

MPT has shown promise in medicinal chemistry due to its potential as an antibacterial and antifungal agent. Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity.

Case Study: Antimicrobial Activity

A study conducted by Khan et al. (2020) evaluated the antibacterial properties of various oxadiazole derivatives, including MPT. The results demonstrated that MPT exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
MPT3264

Material Science

MPT's unique chemical properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors.

Case Study: OLED Applications

Research by Zhang et al. (2021) explored the use of MPT as a luminescent material in OLEDs. The study found that incorporating MPT into the device structure improved the luminous efficiency significantly compared to traditional materials.

ParameterOLED with MPTTraditional OLED Material
Luminous Efficiency20 cd/A10 cd/A
Maximum Brightness5000 cd/m²3000 cd/m²

Analytical Chemistry

MPT has also been utilized in analytical chemistry as a reagent for the detection of metal ions due to its thiol group, which can form stable complexes with heavy metals.

Case Study: Heavy Metal Detection

A study by Lee et al. (2019) demonstrated the efficacy of MPT in detecting lead ions (Pb²⁺) in aqueous solutions. The detection limit was found to be remarkably low, making it a valuable tool for environmental monitoring.

Metal IonDetection Limit (µg/L)
Pb²⁺0.5
Cd²⁺1.0
Hg²⁺0.2

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on substituents attached to the aryl ring. Key structural analogues include:

Compound Name Substituent Position/Type Key Features Reference
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol 3-OCH₃ Improved solubility due to methoxy group; moderate cytotoxicity .
5-(2-Chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (4l) 2-Cl, 4-OCH₃ Higher yield (85%); distinct NMR shifts (δ 3.85 ppm for OCH₃) .
5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol 3-F Strongest C4H enzyme inhibition (IC₅₀ ~1.2 μM) .
5-(4-Chlorophenoxy)methyl derivatives 4-Cl, phenoxy linkage Antibacterial activity (MIC: 0.5–8 μg/mL) against S. aureus and E. coli .
5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thione 3-CH₃ Lower polarity; reduced bioavailability compared to methoxy analogues .

Key Observations :

  • Methoxy vs. Halogen Substitution : Methoxy groups enhance solubility and electronic effects (e.g., resonance donation), whereas halogens (Cl, F) increase electronegativity, improving enzyme binding .
  • Positional Effects : 3-Substituted derivatives (e.g., 3-OCH₃, 3-F) exhibit distinct activity profiles compared to 4-substituted analogues. For example, 3-fluorophenyl derivatives show superior enzyme inhibition, while 4-methoxy groups improve synthetic yields .

Insights :

  • The 3-methoxyphenyl variant follows a pathway similar to other aryl derivatives, but light-sensitive intermediates may require protective measures (e.g., foil-covered vessels) .
  • Higher yields are observed for electron-withdrawing substituents (e.g., 4-CF₃: 90%) compared to electron-donating groups (e.g., OCH₃: ~80%) .
Anticancer Potential
  • 5-(3-Methoxyphenyl) derivatives : Demonstrated cytotoxicity against PANC-1 (IC₅₀: 4.6 μM) and HepG2 (IC₅₀: 2.2 μM) cell lines, outperforming 5-fluorouracil in some assays .
  • 5-(4-Methoxyphenyl) analogues : Moderate activity (IC₅₀: 15.5 μM on MCF7), suggesting 3-OCH₃ substitution enhances potency .
  • Halogenated Derivatives : 5-(2-Chloro-4,5-dimethylphenyl) (4n) showed lower cytotoxicity, indicating methoxy groups may optimize therapeutic windows .
Antimicrobial and Enzymatic Effects
  • Antibacterial Activity: 5-(4-Chlorophenoxy)methyl derivatives exhibited MIC values as low as 0.5 μg/mL against S. typhi, comparable to ciprofloxacin .
  • Enzyme Inhibition : 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (IC₅₀: 1.2 μM for C4H) outperformed 3-methoxyphenyl analogues, highlighting fluorine’s electronegativity advantage .

Physicochemical Properties

Property 5-(3-Methoxyphenyl) 5-(3-Fluorophenyl) 5-(4-Chlorophenoxy)methyl
LogP 2.1 2.8 3.2
Solubility (mg/mL) 0.45 0.22 0.10
HPLC Retention (min) 6.30* 6.80 7.69

*Data inferred from structurally similar compounds .

Trends :

  • Methoxy groups improve aqueous solubility compared to halogens or hydrophobic chains.
  • Higher LogP values correlate with enhanced membrane permeability but reduced bioavailability.

Biological Activity

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound showed an IC50_{50} value of approximately 1 μM, indicating significant potency compared to standard chemotherapeutics like Doxorubicin (IC50_{50} = 0.5 μM) .
  • A549 (lung cancer) : In vitro studies reported cytotoxicity with IC50_{50} values ranging from 11.20 to 27.66 µg/mL depending on treatment duration .

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)Reference
MCF-71.00
A54911.20 - 27.66

The mechanism of action appears to involve inhibition of key enzymes associated with cancer cell proliferation such as thymidylate synthase and HDAC .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Inhibitory effects noted against Escherichia coli.
  • Fungal strains : Displayed antifungal activity against Aspergillus niger.

The structure–activity relationship (SAR) indicates that electron-withdrawing groups enhance antimicrobial potency .

Table 2: Antimicrobial Activity of this compound

MicroorganismActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate
Aspergillus nigerSignificant

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising antioxidant activity. The antioxidant potential was assessed through various assays that measure the ability to scavenge free radicals:

  • DPPH Assay : The IC50_{50} for scavenging DPPH radicals was found to be approximately 8.90 µg/mL .

Table 3: Antioxidant Activity of this compound

Assay TypeIC50_{50} (µg/mL)Reference
DPPH Scavenging8.90

Case Studies

Several case studies have explored the therapeutic implications of oxadiazole derivatives in cancer treatment:

  • Combination Therapy : Studies indicate that combining oxadiazole derivatives with existing chemotherapeutic agents can enhance efficacy and reduce side effects.
  • Targeted Delivery Systems : Research into nanoparticle-based delivery systems for oxadiazole compounds shows promise in improving bioavailability and targeting tumor cells specifically.

Q & A

Q. What are the common synthetic routes for 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted benzohydrazides with carbon disulfide under basic conditions. For example, 5-(2-chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (a structural analog) was synthesized via Method C, yielding 85% using 2-chloro-4-methoxybenzohydrazide and CS₂ in methanol with NaOH . Key optimization factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) or methanol enhance reactivity.
  • Reaction time : Extended stirring (4–6 hours) ensures complete cyclization .
  • Catalysts : Sodium hydride (NaH) or KOH improves thiol group formation .
  • Temperature : Room temperature to mild heating (40–60°C) balances yield and side reactions .

Q. Table 1: Representative Yields for Analogous Oxadiazole-2-thiol Derivatives

SubstituentYield (%)Reaction ConditionsReference
2-Chloro-4-methoxyphenyl85Methanol, NaOH, 25°C, 6h
4-Trifluoromethylphenyl90DMF, NaH, 40°C, 4h
3-Fluorophenyl81Methanol, KOH, 60°C, 5h

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR : Protons on the methoxyphenyl group resonate at δ 3.85 ppm (singlet, -OCH₃). Aromatic protons appear as doublets (e.g., δ 7.80 ppm, J = 8.8 Hz) and coupling patterns confirm substitution .
  • IR Spectroscopy : The thiol (-SH) stretch is observed at ~2500–2600 cm⁻¹, while C=N and C-S bonds absorb at 1600–1650 cm⁻¹ and 650–700 cm⁻¹, respectively .
  • Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 242.9 [M+H]⁺) confirm molecular weight .
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Advanced Research Questions

Q. What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Assays : For trans-cinnamate 4-hydroxylase (C4H) inhibition, derivatives are tested at 10–100 µM concentrations. IC₅₀ values correlate with substituent electronegativity (e.g., 3-fluorophenyl enhances activity) .
  • Thiol Group Role : The -SH group is critical; methylation reduces activity by 70%, as shown in comparative studies .
  • Docking Simulations : Mcule 1-Click Docking and COACH predict interactions with glutathione reductase (binding energy: −9.2 kcal/mol) via hydrogen bonding and hydrophobic contacts .

Q. How can computational methods such as DFT calculations enhance the understanding of vibrational spectra and electronic properties?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets model vibrational modes. Scaled force constants match experimental IR spectra (e.g., C-S stretch at 670 cm⁻¹) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer potential. Electron-withdrawing substituents (e.g., -CF₃) reduce the gap, enhancing reactivity .
  • Natural Bond Order (NBO) Analysis : Delocalization indices reveal π-conjugation between oxadiazole and methoxyphenyl rings, stabilizing the structure .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use consistent protocols (e.g., DPPH radical scavenging at 517 nm) to compare antioxidant activity. For example, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol showed 89.3% H₂O₂ scavenging at 0.93 mg/mL, but variations arise from solvent polarity and incubation time .
  • Control Compounds : Include reference inhibitors (e.g., ascorbic acid) to normalize data .
  • Meta-Analysis : Compare substituent effects—electron-withdrawing groups on the phenyl ring enhance C4H inhibition, while bulky groups reduce bioavailability .

Q. What experimental strategies mitigate purification challenges due to light sensitivity?

Methodological Answer:

  • Light Protection : Use foil-covered vessels during synthesis and storage .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes byproducts. HPLC (retention time: 6.3–7.7 min) ensures purity >95% .
  • Recrystallization : Methanol/water (7:3) at 0–5°C yields high-purity crystals .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

  • Toxicity : Analogous oxadiazole-thiols are classified as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
  • PPE : Use nitrile gloves, goggles, and fume hoods.
  • Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

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